5-bromo-N-[2-(thiophene-3-amido)phenyl]furan-2-carboxamide
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Overview
Description
5-bromo-N-[2-(thiophene-3-amido)phenyl]furan-2-carboxamide is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a furan ring substituted with a bromine atom and a thiophene ring, which is further functionalized with a carboxamide group
Mechanism of Action
Target of Action
The primary targets of 5-bromo-N-[2-(thiophene-3-amido)phenyl]furan-2-carboxamide are currently unknown. This compound belongs to the class of organic compounds known as 2-furanilides . These are aromatic heterocyclic compounds containing a furan ring that is substituted at the 2-position with an anilide . Furanilides and their derivatives have been shown to exhibit a wide variety of biological activities, suggesting that this compound may interact with multiple targets.
Mode of Action
It’s worth noting that the compound was synthesized using three successive direct lithiations and a bromination reaction starting from thiophene . All these lithiation reactions were carried out at −78 °C to RT over a period of 1 to 24 h based on the reactivity of the electrophile . This suggests that the compound may interact with its targets through similar mechanisms.
Action Environment
It’s worth noting that the compound was synthesized using a series of reactions carried out at specific temperatures , suggesting that temperature may play a role in its stability
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-[2-(thiophene-3-amido)phenyl]furan-2-carboxamide typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:
Amidation: The brominated furan is then reacted with 2-aminothiophene-3-carboxylic acid to form the desired amide bond.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-[2-(thiophene-3-amido)phenyl]furan-2-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the furan ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, while reduction can lead to the formation of thiol derivatives.
Common Reagents and Conditions
Major Products Formed
Scientific Research Applications
5-bromo-N-[2-(thiophene-3-amido)phenyl]furan-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anti-tumor properties.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and photovoltaic devices.
Biological Studies: It is used in studies to understand its interactions with biological macromolecules and its potential as a biochemical probe.
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide
- 5-bromo-2-thiophenecarboxaldehyde
- 5-bromo-N-(3-chloro-2-(4-(prop-2-ynyl)piperazin-1-yl)phenyl)furan-2-carboxamide
Uniqueness
5-bromo-N-[2-(thiophene-3-amido)phenyl]furan-2-carboxamide is unique due to its combination of a brominated furan ring and a thiophene carboxamide moiety. This structure imparts distinct electronic and steric properties, making it versatile for various chemical transformations and applications. Its dual aromatic systems also contribute to its stability and reactivity, distinguishing it from other similar compounds.
Properties
IUPAC Name |
5-bromo-N-[2-(thiophene-3-carbonylamino)phenyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrN2O3S/c17-14-6-5-13(22-14)16(21)19-12-4-2-1-3-11(12)18-15(20)10-7-8-23-9-10/h1-9H,(H,18,20)(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIYNJQFCOUHLAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CSC=C2)NC(=O)C3=CC=C(O3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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